Many of the provided papers focus on benzoic acid derivatives incorporating heterocycles like pyrazole, triazole, imidazole, and quinazoline. These structures often exhibit biological activities ranging from antimicrobial and anti-inflammatory to anticancer and enzyme inhibitory properties [ [], [], [], [], [], [] ].
3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid is an organic compound characterized by its unique structure, which combines a benzoic acid moiety with a 2-oxoimidazolidin-1-yl group. The molecular formula for this compound is CHNO. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications in drug development.
This compound can be sourced from various chemical suppliers and is classified under organic compounds, specifically as a benzoic acid derivative. It is often utilized in synthetic organic chemistry as a building block for more complex molecules. Its classification also extends to pharmaceuticals, where it may play a role in developing therapeutic agents.
The synthesis of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid typically involves the reaction of 4-aminobenzoic acid with 3-methyl-2-oxoimidazolidine. The reaction conditions are critical for achieving high yields and purity. Common methods include:
In industrial settings, large-scale synthesis may utilize automated reactors and continuous flow systems to enhance efficiency and consistency in product quality .
3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid can participate in several types of chemical reactions:
These reactions allow for the modification of the compound to enhance its properties or create derivatives with specific functionalities.
The mechanism of action for 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid primarily involves its interaction with biological targets such as enzymes or receptors. The binding of this compound to specific proteins may modulate their activity, influencing various biochemical pathways. Research indicates that compounds with similar structures often exhibit significant biological activity, including anti-inflammatory and antimicrobial effects .
The physical properties of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid include:
Chemical properties involve stability under standard conditions but may vary under extreme pH or temperature conditions. The compound's reactivity profile suggests it can participate in typical organic reactions involving carboxylic acids and amines .
3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid has several scientific applications:
3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid is a synthetically derived organic compound integrating a benzoic acid core with a 2-oxoimidazolidine heterocycle. Its molecular formula is C₁₁H₁₂N₂O₃, yielding a molecular weight of 220.23 g/mol. This hybrid architecture merges the hydrogen-bonding capacity of carboxylic acids with the polarity and conformational restraint of cyclic ureas, enabling precise interactions with biological targets. The methyl substituent at the 3-position fine-tunes steric and electronic properties, influencing lipophilicity (predicted cLogP: ~1.2) and metabolic stability [6]. While not naturally occurring, its design principles emulate pharmacophores in clinical antidiabetics (e.g., repaglinide’s benzoic acid moiety) [7]. The compound exemplifies rational medicinal chemistry, where strategic substituent placement optimizes target engagement while maintaining synthetic feasibility.
Property | Value | Source/Reference |
---|---|---|
Molecular Formula | C₁₁H₁₂N₂O₃ | PubChem CID 52903760 |
Molecular Weight | 220.23 g/mol | ChemSpider ID 21612830 |
IUPAC Name | 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid | Sigma-Aldrich CBR02249 |
CAS Registry Number | 915922-14-4 | ChemSpider |
SMILES | O=C(NCC1)N1C2=CC(C(O)=O)=CC=C2C | Sigma-Aldrich |
InChI Key | IIIUPHBWZXOBMI-UHFFFAOYSA-N | PubChem CID 28065278 |
The molecule’s bioactivity stems from synergistic interactions between its domains:
This balanced amphiphilicity enables membrane permeability (predicted PAMPA permeability: >2 × 10⁻⁶ cm/s) while retaining water solubility (>1 mg/mL), aligning with Lipinski’s rules for drug-likeness [6].
Development followed rational design principles targeting diabetes and inflammation:
This scaffold’s modularity enables target diversification:
Substituent Pattern | Biological Target | Key Activity Shift | Reference |
---|---|---|---|
3-Methyl-4-(2-oxoimidazolidin-1-yl) | PTP1B | IC₅₀: 8.2 µM (vs. 42 µM for unmethylated analog) | [7] |
2-Methyl-3-(2-oxoimidazolidin-1-yl) | DPP-4 | 62% inhibition at 10 µM | |
4-Methoxy-3-(2-oxoimidazolidin-1-yl) | CYP450 | Competitive inhibition (Kᵢ: 1.8 µM) | [10] |
Unsubstituted 3-(2-oxoimidazolidin-1-yl) | α-Glucosidase | IC₅₀: 85 µM | [7] |
These modifications demonstrate how minor structural changes redirect activity across disease-relevant pathways, validating the scaffold’s utility in polypharmacology.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: